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An In-depth Technical Guide on the Initial Characterization of Avibactam Sodium as a β-

Lactamase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant

advancement in combating antibiotic resistance in Gram-negative bacteria. Structurally, it

belongs to the diazabicyclooctanone (DBO) class and operates through a unique mechanism

of covalent but reversible inhibition.[1][2] This allows it to effectively inactivate a broad

spectrum of serine β-lactamases, including Ambler Class A (such as KPC and other ESBLs),

Class C (AmpC), and some Class D enzymes (like OXA-48).[3][4][5] Unlike traditional β-

lactam-based inhibitors, its reaction is not a terminal hydrolysis event; instead, the intact

inhibitor is slowly released, enabling it to inhibit multiple enzyme molecules.[1][6] When

combined with β-lactam antibiotics susceptible to these enzymes, such as ceftazidime,

avibactam restores their potent bactericidal activity against many multidrug-resistant

pathogens.[7][8] This technical guide provides a detailed overview of the initial characterization

of Avibactam, summarizing its inhibitory kinetics, spectrum of activity, and the key experimental

methodologies used in its evaluation.
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Avibactam's inhibitory mechanism is a key differentiator from earlier inhibitors like clavulanic

acid or tazobactam. It involves a two-step process:

Acylation: Avibactam forms a covalent acyl-enzyme intermediate with the catalytic serine

residue in the active site of the β-lactamase enzyme. This step opens the DBO ring of

avibactam.[3][4]

Reversible Deacylation: Unlike other inhibitors that undergo hydrolysis and permanent

inactivation, the avibactam acyl-enzyme complex is stable but the reaction is slowly

reversible.[2][6] Deacylation results in the regeneration of the intact, active avibactam

molecule, which can then inhibit another β-lactamase enzyme.[1][2]

This reversible covalent mechanism contributes to its high efficiency and broad spectrum of

activity.[1]
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Caption: Reversible covalent inhibition mechanism of Avibactam.

Quantitative Inhibitory Activity
The efficacy of Avibactam has been quantified against a wide range of clinically relevant β-

lactamase enzymes. The data highlight its potent activity against Class A and C enzymes and

more moderate activity against Class D enzymes.

Table 1: Kinetic Parameters of Avibactam Inhibition
Against Key β-Lactamases

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4187909/
https://journals.asm.org/doi/abs/10.1128/aac.03057-14
https://www.pnas.org/doi/10.1073/pnas.1205073109
https://www.pnas.org/doi/pdf/10.1073/pnas.1205073109
https://www.mdpi.com/2079-6382/10/8/995
https://www.pnas.org/doi/10.1073/pnas.1205073109
https://www.mdpi.com/2079-6382/10/8/995
https://www.benchchem.com/product/b1665336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme
Ambler
Class

Organism
Source

k₂/K
(M⁻¹s⁻¹)

k₋₂ (s⁻¹) IC₅₀ (nM)
Referenc
e(s)

CTX-M-15 A E. coli 1.0 x 10⁵ 1.1 x 10⁻³ 3.4 - 29 [9][10][11]

KPC-2 A

K.

pneumonia

e

4.1 x 10³ 2.3 x 10⁻⁵ 230 - 910 [9][10][11]

TEM-1 A E. coli - - Potent [6][12]

P99 AmpC C E. cloacae 6.7 x 10³ 2.0 x 10⁻⁵ Moderate [6][9][13]

PAO1

AmpC
C

P.

aeruginosa
2.0 x 10³ 1.1 x 10⁻⁴ Moderate [6][9]

OXA-10 D
P.

aeruginosa
1.1 x 10¹ 1.5 x 10⁻⁶ - [9][10]

OXA-48 D

K.

pneumonia

e

3.2 x 10² 1.1 x 10⁻⁴ - [9][10]

Note: IC₅₀

values can

vary based

on

experiment

al

conditions.

"Potent"

and

"Moderate"

are

qualitative

descriptors

from

sources

where

specific

values
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were not

provided in

the primary

kinetic

studies.

Table 2: In Vitro Antimicrobial Activity of Ceftazidime-
Avibactam
Avibactam is used at a fixed concentration of 4 µg/mL.

Organism
Group

Drug
Resistance
Profile

MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

%
Susceptible

Reference(s
)

Enterobacte
riaceae (All)

- 0.25 0.5 >99.9 [14]

Enterobacteri

aceae

Carbapenem-

Resistant

(CRE)

0.5 2.0 97.5 [14]

K.

pneumoniae

ESBL

phenotype
- - 99.3 [15]

P. aeruginosa

(All)
- 2.0 4.0 97.1 [14]

P. aeruginosa

Meropenem-

Nonsusceptib

le

4.0 16.0 86.5 [14][15]

| P. aeruginosa | Ceftazidime-Nonsusceptible | - | - | 89.6 |[16] |

Experimental Protocols
The characterization of Avibactam involved a series of standardized and novel experimental

procedures to determine its biochemical and microbiological properties.
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Enzyme Inhibition Kinetics Assay
The kinetic parameters of Avibactam were determined using spectrophotometric assays.

Enzyme Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC) were

obtained from recombinant expression systems.[6] Enzyme activity and concentration were

verified prior to assays.

Acylation Rate (k₂/K) Determination:

A reporter substrate, such as nitrocefin, which changes color upon hydrolysis, was used.

[9][13]

The enzyme was mixed with varying concentrations of Avibactam.

The hydrolysis of nitrocefin was monitored continuously at 482 nm in a spectrophotometer.

[13]

The observed pseudo-first-order rate constants (k_obs) were plotted against the

Avibactam concentration. For enzymes where saturation was not observed, the slope of

this linear plot yields the second-order rate constant for acylation (k₂/K).[9]

Deacylation Rate (k₋₂) and Acyl-Enzyme Stability:

The enzyme was incubated with a saturating concentration of Avibactam to form the acyl-

enzyme complex.

The excess, unbound Avibactam was removed via methods like rapid molecular sieve

chromatography or centrifugal ultrafiltration.[12][13]

The recovery of enzyme activity was monitored over time by taking aliquots and

measuring the rate of nitrocefin hydrolysis.[13]

The rate of activity recovery corresponds to the deacylation rate constant (k₋₂).

Mass spectrometry was also used to directly observe the acyl-enzyme complex and

monitor its stability or degradation over time.[10][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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